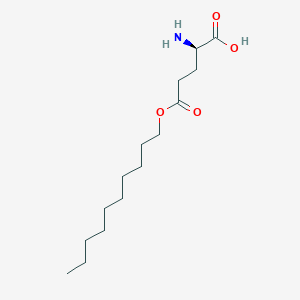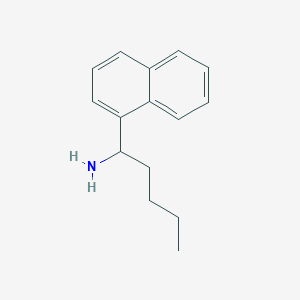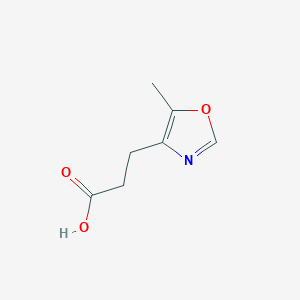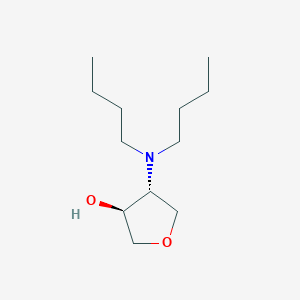
(3S,4R)-4-(dibutylamino)oxolan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4R)-4-(Dibutylamino)tetrahydrofuran-3-ol is an organic compound with a tetrahydrofuran ring substituted with a dibutylamino group at the 4-position and a hydroxyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-(Dibutylamino)tetrahydrofuran-3-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable tetrahydrofuran derivative.
Substitution Reaction: A dibutylamine is introduced to the 4-position of the tetrahydrofuran ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of (3S,4R)-4-(Dibutylamino)tetrahydrofuran-3-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Purification: Advanced purification techniques such as chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(3S,4R)-4-(Dibutylamino)tetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or modify the amine group.
Substitution: The dibutylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Various alkyl halides or acyl chlorides for substitution reactions.
Major Products
Oxidation Products: Ketones or aldehydes depending on the specific oxidizing agent used.
Reduction Products: Modified tetrahydrofuran derivatives with altered functional groups.
Substitution Products: New compounds with different functional groups replacing the dibutylamino group.
Aplicaciones Científicas De Investigación
(3S,4R)-4-(Dibutylamino)tetrahydrofuran-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3S,4R)-4-(Dibutylamino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways: It may modulate biochemical pathways related to its functional groups, such as those involving amines or hydroxyl groups.
Comparación Con Compuestos Similares
Similar Compounds
(3S,4R)-4-(Diethylamino)tetrahydrofuran-3-ol: Similar structure with diethylamino group instead of dibutylamino.
(3S,4R)-4-(Dimethylamino)tetrahydrofuran-3-ol: Similar structure with dimethylamino group instead of dibutylamino.
(3S,4R)-4-(Dipropylamino)tetrahydrofuran-3-ol: Similar structure with dipropylamino group instead of dibutylamino.
Uniqueness
(3S,4R)-4-(Dibutylamino)tetrahydrofuran-3-ol is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The larger dibutylamino group may influence its steric and electronic characteristics, affecting its reactivity and interactions.
Propiedades
Fórmula molecular |
C12H25NO2 |
|---|---|
Peso molecular |
215.33 g/mol |
Nombre IUPAC |
(3S,4R)-4-(dibutylamino)oxolan-3-ol |
InChI |
InChI=1S/C12H25NO2/c1-3-5-7-13(8-6-4-2)11-9-15-10-12(11)14/h11-12,14H,3-10H2,1-2H3/t11-,12-/m1/s1 |
Clave InChI |
SKYDJUWGDJGCGO-VXGBXAGGSA-N |
SMILES isomérico |
CCCCN(CCCC)[C@@H]1COC[C@H]1O |
SMILES canónico |
CCCCN(CCCC)C1COCC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


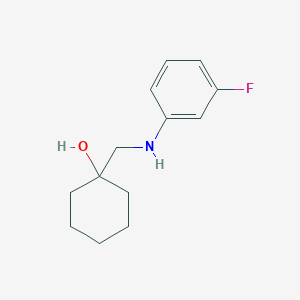


![6-chloro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl propionate](/img/structure/B13350038.png)
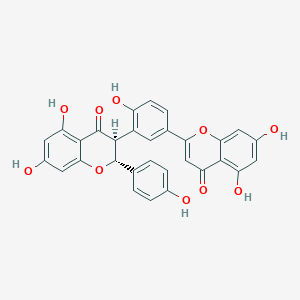
![Ethyl 4-oxo-5,6,7,8-tetrahydro-4h-pyrazolo[1,5-a]azepine-2-carboxylate](/img/structure/B13350054.png)

